Product packaging for 1-Methoxydec-3-ene(Cat. No.:CAS No. 909803-61-8)

1-Methoxydec-3-ene

Cat. No.: B14194129
CAS No.: 909803-61-8
M. Wt: 170.29 g/mol
InChI Key: OXLJRHOWYMQZPM-UHFFFAOYSA-N
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Description

1-Methoxydec-3-ene is a chemical compound of interest in organic synthesis and materials science research. It features a terminal alkene functional group and an ether linkage, making it a potential building block for the construction of more complex molecules or for use in polymerization studies. Researchers may utilize this compound in developing novel polymers, surfactants, or fragrance ingredients. As a versatile intermediate, it can undergo various reactions typical of alkenes, such as hydrohalogenation, epoxidation, or hydroboration, allowing for the introduction of the methoxydecyl chain into target structures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handling should be performed by qualified professionals in a well-ventilated laboratory setting. Specific data on its applications and mechanism of action are areas of ongoing research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B14194129 1-Methoxydec-3-ene CAS No. 909803-61-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

909803-61-8

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

1-methoxydec-3-ene

InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h8-9H,3-7,10-11H2,1-2H3

InChI Key

OXLJRHOWYMQZPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCOC

Origin of Product

United States

Advanced Synthetic Methodologies for 1z/e 1 Methoxydec 3 Ene and Analogues

Regioselective and Stereoselective Pathways for Olefinic Ether Formation

The direct introduction of a methoxy (B1213986) group at the C1 position while establishing a double bond at C3 demands careful selection of synthetic routes. This section details several key approaches that offer the potential for such selective transformations.

Catalytic Methoxylation Approaches to Unsaturated Ethers

Catalytic methods provide an efficient and atom-economical route to ethers. While direct catalytic methoxylation of a pre-existing decadiene at the desired position is challenging, related transformations on activated substrates offer valuable insights. For instance, nickel-catalyzed hydroalkoxylation of 1,3-dienes has emerged as a powerful tool for the synthesis of allylic ethers. This approach can transform petroleum feedstocks and readily available dienes into valuable chiral allylic ether building blocks with high regio- and enantiocontrol, often under solvent-free conditions. beilstein-journals.orgcymitquimica.com The reaction typically involves the addition of an alcohol across a conjugated diene system, and by selecting appropriate ligands, it is possible to control the regioselectivity of the addition. For a substrate like 1,3-decadiene, a nickel-hydride catalyst could potentially facilitate the addition of methanol (B129727) to furnish 1-methoxydec-3-ene. The choice of phosphine (B1218219) ligands is critical in directing the reaction towards the desired 1,4-addition product and in controlling the enantioselectivity if a chiral product is desired. nih.gov

Furthermore, palladium-catalyzed telomerization of dienes in the presence of nucleophiles like methanol is another established method for producing unsaturated ethers. researchgate.net This reaction involves the dimerization of the diene with the incorporation of the nucleophile. While this typically yields longer chain products, the underlying principles of nucleophilic attack on a π-allyl palladium intermediate are relevant.

Electrolytic methods also present a potential, albeit less common, approach. Non-Kolbe electrolysis involving the reaction of carboxylic acids and solid-supported bases in methanol can produce methoxylated products, demonstrating an alternative strategy for C-O bond formation. nih.gov

Table 1: Comparison of Catalytic Methoxylation Approaches

Method Catalyst/Reagent Substrate Type Key Features
Ni-Catalyzed Hydroalkoxylation Ni(cod)₂ / Ligand 1,3-Dienes High regio- and enantioselectivity possible. beilstein-journals.orgcymitquimica.com
Pd-Catalyzed Telomerization Pd(OAc)₂ / Ligand 1,3-Dienes Forms longer chain ethers. researchgate.net
Electrolytic Methoxylation Solid-supported base Carboxylic acids Non-traditional approach to methoxylation. nih.gov

Williamson Ether Synthesis in the Context of Unsaturated Substrates

The Williamson ether synthesis is a classic and versatile method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide. google.comorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a sodium methoxide (B1231860) with a suitable homoallylic halide, such as 1-bromo-dec-3-ene.

The success of this approach hinges on the availability of the unsaturated halide and the efficiency of the S(_N)2 displacement. Primary homoallylic halides are generally good substrates for this reaction. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the methoxide ion. It is crucial that the substrate be a primary halide, as secondary and tertiary halides are prone to elimination reactions, which would lead to the formation of dienes instead of the desired ether. google.com

A practical synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates has been reported, showcasing a method to generate homoallylic bromides which could be adapted for the synthesis of 1-bromo-dec-3-ene. rsc.org Furthermore, the synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids via microwave-induced reaction highlights advanced methods for preparing specific unsaturated halides. organic-chemistry.org

Table 2: Key Considerations for Williamson Ether Synthesis of Unsaturated Ethers

Factor Importance Rationale
Substrate High Primary halide is optimal to favor S(_N)2 over elimination. google.com
Leaving Group High Good leaving group (e.g., Br, I, OTs) is required for efficient displacement. google.com
Solvent Medium Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rate.
Base High A strong base is needed to form the alkoxide from the alcohol.

Radical Decarboxylation Strategies for the Generation of Enol Ethers

Radical-based methods offer an alternative disconnection for the synthesis of unsaturated ethers. A notable strategy involves the radical decarboxylation of α-alkoxy-β-phenylthio acids to form enol ethers. ualberta.ca This method, while yielding an enol ether (a C=C double bond at the C1 position), demonstrates the utility of radical processes in forming unsaturated ether motifs. The synthesis of (Z)-1-methoxydec-1-ene has been achieved through this route, starting from the corresponding α-methoxy-β-phenylthio decanoic acid. ualberta.ca The key step is the formation of a Barton ester, which upon exposure to light, undergoes radical decarboxylation and elimination of the phenylthio group to generate the enol ether. ualberta.ca

While this specific example leads to an isomer of the target molecule, the principle of radical generation and subsequent elimination is a powerful tool in modern organic synthesis and could potentially be adapted. For instance, radical addition of methanol to dienes under specific conditions could be another avenue, although controlling the regioselectivity remains a significant challenge. jaydevchemicals.comresearchgate.net

Functional Group Interconversions Leading to the this compound Scaffold

Building the this compound structure can also be achieved by constructing the carbon skeleton first and then introducing the necessary functional groups through a series of transformations.

Transformations from Alkyne and Related Precursors

Alkynes are versatile building blocks in organic synthesis. A plausible route to this compound could start from a suitable alkyne precursor. For instance, dec-4-yn-1-ol can serve as a key intermediate. jaydevchemicals.com This alcohol can be synthesized and then subjected to a stereoselective reduction of the alkyne to a cis or trans alkene. Subsequent conversion of the terminal alcohol to a methyl ether would yield the target molecule. The synthesis of (Z)-4-decenyl acetate, a sex pheromone, utilizes 4-decyn-1-ol (B3056125) as a precursor, highlighting the accessibility of such intermediates. jaydevchemicals.com

Another powerful alkyne-based method is the hydrozirconation of a protected but-3-yn-1-ol, followed by reaction with an aldehyde like hexanal. This sequence, as demonstrated in the synthesis of 1-[(tert-butyldiphenylsilyl)oxy]-dec-3-en-5-ol, constructs the core carbon skeleton with the desired double bond geometry. orgsyn.org The resulting alcohol could then be deoxygenated and the terminal protected alcohol converted to a methyl ether.

Furthermore, nickel-catalyzed reductive cross-coupling reactions of vinyl bromides can be employed to construct the 1,3-diene backbone, which could then be selectively functionalized. rsc.org

Rearrangement Reactions (e.g., Claisen Rearrangements) for Olefinic Ether Construction

Sigmatropic rearrangements, particularly the Claisen rearrangement, are exceptionally powerful for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds, which are precursors to molecules like this compound. mdpi.comwikipedia.orggoogle.com The classic Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether. google.com

A relevant synthetic sequence would involve the reaction of a suitable crotyl alcohol derivative with a vinyl ether to generate a mixed allyl vinyl ether. For instance, reacting hept-1-en-4-ol with ethyl vinyl ether would generate an intermediate that, upon heating, would rearrange to form dec-4-enal. The aldehyde could then be reduced to the corresponding alcohol (dec-4-en-1-ol) and subsequently methylated to afford this compound. A Wittig olefination followed by a Claisen rearrangement has been used to synthesize 4-pentenals, demonstrating the feasibility of this approach. beilstein-journals.orgnih.gov

The Johnson-Claisen rearrangement, which utilizes an allylic alcohol and an orthoester, is another valuable variant that directly yields a γ,δ-unsaturated ester, bypassing the need to handle potentially volatile vinyl ethers. google.com This ester can then be reduced and methylated as described above.

Table 3: Common Claisen Rearrangement Variants

Rearrangement Reactants Product Key Features
Classic Claisen Allyl vinyl ether γ,δ-Unsaturated carbonyl Thermal rearrangement. google.com
Johnson-Claisen Allylic alcohol, Orthoester γ,δ-Unsaturated ester Acid-catalyzed, avoids vinyl ether synthesis. google.com
Ireland-Claisen Allylic carboxylate, Strong base γ,δ-Unsaturated carboxylic acid Proceeds via a silyl (B83357) ketene (B1206846) acetal. google.com

Modular and Multicomponent Approaches to (1Z/E)-1-Methoxydec-3-ene

The synthesis of specific olefinic ethers such as (1Z/E)-1-methoxydec-3-ene can be efficiently achieved through modular and multicomponent strategies. These approaches allow for the convergent assembly of the target molecule from simpler, readily available starting materials, offering flexibility and control over the final structure and stereochemistry.

Heck-type Reactions and Their Stereochemical Implications for Unsaturated Systems

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds, typically by coupling an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgtestbook.com This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and its utility in creating substituted alkenes. testbook.comthieme-connect.com

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. The final steps are a β-hydride elimination to form the product and reductive elimination to regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of a molecule like this compound, a potential Heck reaction could involve the coupling of a C7 fragment (e.g., 1-bromoheptane) with a C3 methoxy-substituted alkene partner, or alternatively, a C10 halo-alkene with a methoxy source, although the former is more conventional. However, a classic Heck reaction couples an sp2 carbon with an alkene. A more relevant approach would be the coupling of an allyl or vinyl halide with an appropriate alkene or organometallic reagent.

The stereochemical outcome of the Heck reaction is a critical consideration. The migratory insertion step typically proceeds in a syn manner, and the subsequent β-hydride elimination is also a syn process. This can influence the geometry of the resulting double bond. In many cases, the reaction favors the formation of the more thermodynamically stable E-isomer. However, the stereoselectivity can be influenced by several factors, including the nature of the substrate, the catalyst system (ligands), and the reaction conditions. For instance, the use of chiral ligands like BINAP can induce asymmetry in the product. libretexts.org

In the context of synthesizing (1Z/E)-1-methoxydec-3-ene, controlling the geometry of the C3-C4 double bond is paramount. A general Heck approach could involve the reaction of a vinyl ether with an alkyl halide, though this is less common. A more plausible strategy would be the coupling of a halo-alkene with an organometallic reagent. For instance, the palladium-catalyzed coupling of a (Z)- or (E)-1-bromo-1-methoxyprop-1-ene with a heptyl-containing organometallic partner could be envisioned.

To illustrate the potential stereochemical outcomes, consider the following generalized Heck-type reaction:

Table 1: Stereochemical Considerations in a Hypothetical Heck-Type Synthesis of a 1-Methoxyalkene

Alkene SubstrateCoupling PartnerCatalyst/LigandExpected Major Product(s)Rationale
MethoxypropeneHeptyl halidePd(OAc)₂/PPh₃Mixture of regioisomers and stereoisomersThe reaction regioselectivity can be an issue.
(Z)-1-bromo-1-methoxyprop-1-eneHeptylzinc chloridePd(PPh₃)₄(Z)-1-methoxydec-3-eneNegishi-type coupling, often proceeds with retention of stereochemistry.
(E)-1-bromo-1-methoxyprop-1-eneHeptylzinc chloridePd(PPh₃)₄(E)-1-methoxydec-3-eneNegishi-type coupling, often proceeds with retention of stereochemistry.
Allyl methyl ether1-IodoheptanePd(OAc)₂/dppfMixture, likely favoring (E)-1-methoxydec-3-eneClassic Heck conditions often lead to the more stable E-isomer.

It is important to note that while the Heck reaction is a versatile tool, achieving high stereoselectivity for a specific isomer of an acyclic internal alkene like this compound can be challenging and may require careful optimization of the catalyst, ligands, and reaction conditions.

Cycloaddition Chemistry for Assembling the this compound Framework

Cycloaddition reactions are powerful synthetic transformations that form a cyclic molecule from two or more unsaturated starting materials. openstax.org These reactions are highly valuable for their ability to construct complex carbocyclic and heterocyclic frameworks with a high degree of stereocontrol. While this compound is an acyclic molecule, cycloaddition reactions can be strategically employed to assemble a precursor, which can then be converted to the target molecule through a subsequent ring-opening reaction.

One of the most well-known cycloaddition reactions is the [4+2] Diels-Alder reaction, which involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. libretexts.orgnumberanalytics.com To apply this to the synthesis of this compound, one could envision a scenario where a diene containing the methoxy group reacts with a dienophile that carries the remainder of the carbon chain. For example, 1-methoxybuta-1,3-diene could react with hex-1-ene. The resulting cyclohexene (B86901) derivative could then undergo a ring-opening metathesis or other cleavage reaction to yield the desired acyclic product.

Another important class of cycloadditions is the [3+2] or 1,3-dipolar cycloaddition. numberanalytics.comijrpc.com This reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring. For instance, a nitrile oxide (generated in situ from an oxime) could react with an alkene. The resulting isoxazoline (B3343090) could then be subjected to reductive cleavage to afford an acyclic product.

The key advantage of using a cycloaddition-based strategy lies in the high degree of stereocontrol that can be achieved in the initial ring-forming step. The stereochemistry of the substituents in the cyclic intermediate is well-defined by the concerted nature of the pericyclic reaction, which can then be translated into the desired stereochemistry of the final acyclic product.

Table 2: Hypothetical Cycloaddition Strategies for the Synthesis of this compound Precursors

Cycloaddition TypeReactant 1Reactant 2Cyclic IntermediateSubsequent ReactionTarget Fragment
[4+2] Diels-Alder1-Methoxybuta-1,3-dieneHex-1-ene4-Methoxy-3-pentylcyclohexeneOzonolysis and reductionCould lead to fragments of this compound
1,3-Dipolar CycloadditionHeptanal-derived nitroneMethyl acrylateIsoxazolidine derivativeReductive N-O and C=O bond cleavageCould generate a precursor to the this compound backbone
[2+2] CycloadditionMethoxyketeneOct-1-ene2-Methoxy-2-hexylcyclobutanoneThermal or photochemical ring openingCould potentially yield the target structure, but may lack regioselectivity

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1z/e 1 Methoxydec 3 Ene

Electrophilic and Nucleophilic Reactions of the Olefinic Moiety

The carbon-carbon double bond in 1-methoxydec-3-ene is an area of high electron density, making it susceptible to attack by electrophiles. libretexts.org The presence of the methoxy (B1213986) group can influence the regioselectivity of these reactions.

Stereochemical Outcomes of Addition Reactions to the Double Bond

Addition reactions to the double bond of this compound can result in the formation of new stereocenters. The stereochemical outcome, whether syn or anti-addition, is dictated by the reaction mechanism. masterorganicchemistry.com

Electrophilic Addition of H-X: The addition of hydrogen halides (H-X) to alkenes typically proceeds through a carbocation intermediate. libretexts.org This generally leads to a mixture of syn and anti addition products, as the nucleophile (X-) can attack the planar carbocation from either face. masterorganicchemistry.comyoutube.com The regioselectivity of the addition is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, leading to the more stable carbocation. lumenlearning.com In the case of this compound, protonation at C-4 would lead to a more stable secondary carbocation compared to the primary carbocation at C-3.

Halogenation (X₂): The addition of halogens like Br₂ or Cl₂ to an alkene typically proceeds through a cyclic halonium ion intermediate. The subsequent attack by the halide ion occurs from the side opposite to the bulky halonium ion, resulting in anti-addition. lasalle.edu

Hydrogenation Processes and Analysis of Syn-Addition Selectivity

Catalytic hydrogenation of alkenes involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). lasalle.edulibretexts.org This reaction is a reduction, converting the alkene to an alkane. msu.edu

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. pressbooks.pub This proximity facilitates the transfer of hydrogen atoms to the double bond. A key characteristic of catalytic hydrogenation is its syn-addition selectivity , meaning that both hydrogen atoms add to the same face of the double bond. msu.edulibretexts.orgpressbooks.pub This is because the alkene approaches the metal surface, and the hydrogens are delivered from the catalyst to one side of the pi system. pressbooks.pub

For (1Z/E)-1-methoxydec-3-ene, hydrogenation would yield 1-methoxydecane. The syn-addition nature of this process is a well-established principle in alkene chemistry.

Transformations Involving the Methoxy Group

The ether linkage in this compound, while generally stable, can undergo specific reactions under certain conditions. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Displacement and Ether Cleavage Reactions

The cleavage of ethers typically requires strong acids, such as HBr or HI. longdom.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com The subsequent step depends on the structure of the ether.

For this compound, the carbon attached to the oxygen is a methyl group (primary). Therefore, the cleavage is likely to proceed through an Sₙ2 mechanism . masterorganicchemistry.comlongdom.org The halide ion (Br⁻ or I⁻) will act as a nucleophile and attack the less sterically hindered methyl carbon, displacing methanol (B129727) as a leaving group. longdom.orgmasterorganicchemistry.com This would result in the formation of methyl halide and dec-3-en-1-ol.

If an excess of the hydrogen halide is used, the initially formed alcohol can be further converted to an alkyl halide. libretexts.org

Selective Oxidation of the Methoxy Functionality

While the double bond is generally more susceptible to oxidation, selective oxidation of the methoxy group can be challenging. Strong oxidizing agents may lead to cleavage of the C-O bond or react with the alkene. However, specific reagents might target the ether functionality. For instance, oxidation with cerium(IV) has been shown to oxidize similar ethers. vulcanchem.com

Pericyclic and Rearrangement Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduegyankosh.ac.in These reactions are often stereospecific and can be initiated by heat or light. egyankosh.ac.in The conjugated system in this compound is not extensive, limiting the scope of common pericyclic reactions like the Diels-Alder or electrocyclic reactions which typically require more extended pi systems. ethz.ch

However, rearrangement reactions, such as the Claisen rearrangement , could be envisioned if the molecule were modified to possess an allyl vinyl ether or allyl aryl ether moiety. byjus.com For the parent compound, this compound, sigmatropic rearrangements are less likely under typical conditions.

Carbocation rearrangements could occur as a consequence of electrophilic addition to the double bond, especially if a less stable carbocation is initially formed. libretexts.org A hydride or alkyl shift could then lead to a more stable carbocation intermediate before the final product is formed.

Mechanistic Investigations of Ene Reactions in Analogous Systems

The ene reaction is a pericyclic process involving the reaction of an alkene possessing an allylic hydrogen (the "ene") with an electron-deficient multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.org This reaction results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org In the context of (1Z/E)-1-Methoxydec-3-ene, the molecule can act as the "ene" component.

Mechanistic studies on analogous vinyl ether systems have provided significant insights. Thermal ene reactions, while possible, often necessitate high temperatures and can be accompanied by side reactions. wikipedia.org The mechanism is generally considered to be a concerted process, proceeding through a cyclic transition state. wikipedia.orginflibnet.ac.in The frontier molecular orbitals (FMO), specifically the highest occupied molecular orbital (HOMO) of the ene and the lowest unoccupied molecular orbital (LUMO) of the enophile, are key to understanding the reaction's feasibility. wikipedia.org For vinyl ethers, the presence of the electron-donating methoxy group raises the energy of the HOMO, making them more reactive as ene components compared to simple alkenes.

A significant advancement in ene reactions has been the use of Lewis acid catalysis. wikipedia.orginflibnet.ac.in Lewis acids, such as alkylaluminum halides (e.g., Me₂AlCl), can coordinate to the enophile, particularly if it contains a carbonyl group, thereby lowering the energy of its LUMO. wikipedia.orginflibnet.ac.in This enhanced reactivity allows the reaction to proceed at much lower temperatures with improved yields and selectivity. inflibnet.ac.in For example, the reaction of α,β-unsaturated aldehydes and ketones is significantly accelerated with Lewis acid catalysis. inflibnet.ac.in

Investigations into the thermal reaction of vinyl ethers, such as 1-methoxycyclohexene, with enols like dimedone, have proposed an ene-type mechanism to explain the observed α-substitution. researchgate.net This suggests that even without strong activation, the inherent reactivity of the vinyl ether is sufficient to engage in ene-like transformations. The general mechanism for a Lewis acid-catalyzed carbonyl-ene reaction involving a methoxy-substituted alkene is depicted as a concerted process passing through a well-organized, cyclic transition state. libretexts.org

Table 1: Factors Influencing Ene Reactions in Vinyl Ether Systems

FactorInfluence on ReactionMechanistic Implication
Enophile Substitution Electron-withdrawing groups on the enophile increase reaction rates. inflibnet.ac.inLowers the LUMO energy of the enophile, reducing the activation barrier.
Ene Substitution Electron-donating groups (like methoxy) on the ene increase reactivity. inflibnet.ac.inRaises the HOMO energy of the ene, leading to a smaller HOMO-LUMO gap.
Temperature High temperatures are often required for uncatalyzed thermal reactions. wikipedia.orgProvides the necessary activation energy to overcome the reaction barrier.
Lewis Acid Catalysis Significantly accelerates reaction rates and improves selectivity. wikipedia.orginflibnet.ac.inCoordination to the enophile lowers its LUMO, facilitating a lower-energy pathway.

Sigmatropic Rearrangements in this compound Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system, leading to a reorganization of the π-bonds. fiveable.me For (1Z/E)-1-Methoxydec-3-ene, which has the structural characteristics of an allyl vinyl ether, the jove.comjove.com-sigmatropic rearrangement, specifically the Claisen rearrangement, is a highly relevant and well-studied transformation. jove.comnrochemistry.com

The Claisen rearrangement of an allyl vinyl ether is a concerted process that proceeds through a highly ordered, six-membered cyclic transition state, typically adopting a chair-like conformation to minimize steric interactions. jove.comnrochemistry.comorganic-chemistry.org This rearrangement is thermodynamically driven by the formation of a stable carbonyl group in the product, a γ,δ-unsaturated carbonyl compound. jove.comnrochemistry.com The reaction is generally irreversible under these conditions. nrochemistry.com

Studies on analogous systems provide a detailed mechanistic picture. The rearrangement is highly stereoselective, with the stereochemistry of the starting material influencing that of the product. jove.com For instance, research on the Johnson-Claisen rearrangement of related allylic alcohols with orthoacetates to form ketene (B1206846) acetals in situ demonstrates that these intermediates readily undergo jove.comjove.com-sigmatropic shifts. tcichemicals.comrsc.org This variant highlights how the core jove.comjove.com-rearrangement can be accessed through different precursors.

While thermal Claisen rearrangements often require elevated temperatures (>100 °C), the reaction rate can be significantly accelerated. organic-chemistry.org Lewis acids have been shown to catalyze certain Claisen rearrangements, operating via a charge-accelerated mechanism. princeton.edu For example, the use of catalysts like TiCl₄·THF₂ has been shown to be effective in promoting acyl-Claisen rearrangements at lower temperatures. princeton.edu Research on fluorinated analogues has also shed light on the steric and electronic effects influencing these rearrangements. For example, bulky substituents on the double bond can hinder or even prevent the jove.comjove.com-sigmatropic rearrangement, demonstrating the importance of steric factors in the transition state geometry. rsc.org

The general mechanism for the Claisen rearrangement of a (1Z/E)-1-Methoxydec-3-ene analogue is a classic example of a jove.comjove.com-sigmatropic shift, where the C3-C4 π-bond and the C1-O σ-bond of the vinyl ether moiety, along with the C1'-C2' π-bond of the allylic portion, reorganize through a cyclic transition state.

Table 2: Key Features of the jove.comjove.com-Sigmatropic (Claisen) Rearrangement in Allyl Vinyl Ether Analogues

FeatureDescriptionReference
Reaction Type jove.comjove.com-Sigmatropic Rearrangement jove.comnrochemistry.com
Mechanism Concerted, pericyclic fiveable.menrochemistry.com
Transition State Prefers a chair-like conformation jove.comorganic-chemistry.org
Driving Force Formation of a stable C=O bond in the product jove.com
Stereoselectivity High, chirality can be transferred from reactant to product jove.comorganic-chemistry.org
Catalysis Can be accelerated by heat or Lewis acids organic-chemistry.orgprinceton.edu
Product γ,δ-Unsaturated carbonyl compound jove.comnrochemistry.com

Catalytic Strategies in 1z/e 1 Methoxydec 3 Ene Chemistry

Homogeneous Catalysis for (1Z/E)-1-Methoxydec-3-ene Synthesis and Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. For the synthesis and transformation of allylic ethers like 1-methoxydec-3-ene, transition metal and Lewis acid catalysis are prominent strategies.

Transition metals are widely employed in the synthesis of allylic ethers. These reactions often proceed via the formation of a π-allyl-metal intermediate, which can then be attacked by an alcohol nucleophile.

Palladium: Palladium-catalyzed allylic etherification is a well-established method. frontiersin.orgnih.gov Typically, a palladium(0) catalyst reacts with an allylic substrate, such as an allylic carbonate or acetate, to form a π-allyl palladium(II) complex. Subsequent attack by methanol (B129727) would yield this compound. The regioselectivity of the nucleophilic attack is influenced by the ligands on the palladium and the substituents on the allyl group. capes.gov.br For instance, palladium-catalyzed decarboxylative reactions of vinyl ethylene (B1197577) carbonates with phenols have been shown to produce allylic aryl ethers with high regioselectivity. frontiersin.orgnih.gov

Nickel: Nickel-based catalysts are a cost-effective alternative to palladium and have shown unique reactivity in C-O bond-forming reactions. acs.orgacs.org Nickel catalysis can be used for the cross-coupling of allylic alkyl ethers with organoboron compounds, which involves the cleavage of the C(sp³)–O bond. acs.orgacs.org Enantio- and regioconvergent allylation of phenols with racemic allylic chlorides can be achieved using nickel catalysts, affording chiral allyl aryl ethers with excellent control. researchgate.netnih.gov

Copper: Copper-catalyzed reactions are also utilized for the synthesis of allylic ethers. nih.govacs.org These reactions often employ copper(I) alkoxides as nucleophiles in rhodium-catalyzed allylic etherifications, where the choice of the copper(I) halide salt is crucial for achieving high regio- and enantiospecificity. nih.govacs.org Copper catalysis is also effective in the allylic alkylation of inert cyclic allylic ethers using Grignard reagents, proceeding through an in situ generated allylic bromide intermediate. rsc.org

Gold: Gold catalysis, particularly with gold(I) complexes, has emerged as a powerful tool for the hydroalkoxylation of allenes to form allylic ethers. acs.orgacs.org This method can be highly regio- and stereoselective. acs.org Gold catalysts can also mediate the tandem Claisen rearrangement and intramolecular hydroalkoxylation of aryl allyl ethers to synthesize dihydrobenzofurans. uchicago.edu

Table 1: Comparison of Transition Metal Catalysts in Allylic Etherification (Representative Examples)

Catalyst System Substrates Product Type Key Features
PdCl₂(dppf) / Cs₂CO₃ 1-naphthol, Vinyl ethylene carbonate Allylic aryl ether High regioselectivity, mild conditions frontiersin.org
Ni(cod)₂ / Chiral Ligand Racemic allylic chloride, Phenol Chiral allyl aryl ether Enantio- and regioconvergent researchgate.netnih.gov
[Rh(cod)Cl]₂ / CuI Allylic carbonate, Alcohol Allylic ether High regio- and enantiospecificity nih.govacs.org
[Au(PPh₃)]SbF₆ Sulfonylacetylene, Allyl ether Rearranged products Intermolecular coupling beilstein-journals.org

Lewis acids can catalyze the rearrangement of allylic ethers, most notably the Claisen rearrangement. acs.orgresearchgate.net In the context of this compound, which is an allyl vinyl ether derivative, a Lewis acid could promote its nih.govnih.gov-sigmatropic rearrangement. The Lewis acid coordinates to the ether oxygen, which activates the substrate and lowers the activation energy for the rearrangement. Boron-based Lewis acids, such as boron trichloride (B1173362) (BCl₃), have been shown to be effective for this transformation, allowing the reaction to proceed at much lower temperatures than the thermal Claisen rearrangement. acs.org An electrogenerated Lewis acid from Bu₄NB(C₆F₅)₄ has also been demonstrated to catalyze the Claisen rearrangement of allyl aryl ethers effectively. acs.org The mechanism involves the activation of the allyl ether by the Lewis acid, facilitating the concerted nih.govnih.gov-sigmatropic shift to form a γ,δ-unsaturated carbonyl compound.

Heterogeneous Catalysis in (1Z/E)-1-Methoxydec-3-ene Related Processes

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and recycling. While specific examples for this compound are scarce, general principles can be applied from related systems.

In heterogeneous catalysis, the reaction occurs on the surface of the solid catalyst. The process involves the adsorption of reactants onto the active sites, surface reaction, and subsequent desorption of the products. For the synthesis of an allylic ether like this compound from an allylic alcohol and methanol, a solid acid catalyst could be employed. The allylic alcohol and methanol would adsorb onto the acidic sites on the catalyst surface. The kinetics of such reactions are influenced by factors such as the concentration of reactants, temperature, and the nature of the catalyst surface, including its acidity and surface area. For instance, supported molybdenum oxide on titania has been shown to be an effective heterogeneous catalyst for the synthesis of allyl ethers from allyl alcohol and various other alcohols. shokubai.org

Asymmetric Catalysis for Enantioselective Transformations of (1Z/E)-1-Methoxydec-3-ene

Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules from prochiral or racemic precursors. In the context of this compound, if the decene chain contains a prochiral center, or if the double bond is manipulated to create a new stereocenter, asymmetric catalysis would be essential for controlling the enantioselectivity.

The enantioselective synthesis of chiral allylic ethers is a well-developed field. nih.govrsc.org This is often achieved through the reaction of a prochiral allylic substrate with an alcohol in the presence of a chiral transition metal catalyst. Palladium nih.govnih.govscispace.com and iridium nih.govnih.gov complexes with chiral ligands are commonly used. These catalysts can differentiate between the two enantiotopic faces of the π-allyl intermediate, leading to the preferential formation of one enantiomer of the product. For example, palladium(II) catalysts with COP (cobalt oxazoline (B21484) palladacycle) ligands have been used to transform (E)-2-alkene-1-ols into enantioenriched branched allylic aryl ethers with high enantiomeric purity (typically 90–98% ee). nih.gov Similarly, copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers has been accomplished with high enantioselectivity. rsc.org

Chiral Ligand Design and Application in Catalytic Systems

The enantioselective functionalization of allylic compounds is largely dependent on the design of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the approach of reactants. organic-chemistry.orgoup.com Transition metals such as iridium, palladium, and rhodium are frequently employed in these catalytic systems for allylic substitution and functionalization reactions. nih.govuwindsor.canih.gov

Iridium-based Catalysts: Iridium complexes, particularly when paired with chiral phosphoramidite (B1245037) ligands, are highly effective for asymmetric allylic substitutions, including etherification. nih.govacs.orgresearchgate.net For instance, chiral-bridged biphenyl (B1667301) phosphoramidite ligands have been successfully used in iridium-catalyzed intramolecular asymmetric allylic etherification, achieving excellent yields and enantiomeric excesses (up to 99.5% ee). nih.govacs.org These ligands create a well-defined chiral pocket around the iridium center, which is crucial for achieving high stereoselectivity. P-chiral phosphorodiamidite ligands have also been developed and applied in iridium-catalyzed asymmetric allylic etherification, affording products with good enantioselectivity. acs.org

Palladium-based Catalysts: Palladium catalysis is a cornerstone of allylic functionalization. nih.gov The design of chiral ligands for palladium systems is diverse, including PHOX (phosphine-oxazoline) ligands and those based on binaphthol scaffolds. nih.govresearchgate.net Novel chiral biphenol-based diphosphinite (BOP) ligands have been created for Pd-catalyzed intermolecular allylic etherification, yielding key intermediates for complex molecule synthesis with high enantiomeric excess (97% ee). acs.org The choice of ligand can control both regioselectivity and enantioselectivity in the functionalization of allylic substrates. researchgate.net

Rhodium-based Catalysts: Dirhodium catalysts are effective for the regio- and stereoselective C–H functionalization of allylic silyl (B83357) ethers using donor/acceptor carbenes. nih.gov Chiral catalysts such as Rh₂(S-NTTL)₄ and Rh₂(S-TPPTTL)₄ enable the functionalization of less activated allylic C-H bonds with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net

Below is a table summarizing various chiral ligand types and their applications in catalytic systems relevant to allylic ether chemistry.

Table 1: Chiral Ligands in Catalytic Systems for Allylic Functionalization
Ligand Type Metal Catalyst Reaction Type Key Features & Findings Reference(s)
Chiral Phosphoramidites Iridium Asymmetric Allylic Etherification/Amination High enantioselectivity (up to 99.5% ee) and yields. Effective for intramolecular reactions. nih.gov, acs.org, researchgate.net, uwindsor.ca
P-Chiral Phosphorodiamidites Iridium Asymmetric Allylic Etherification Enantioselectivity can be switched by modifying N- and P-substituents on the ligand. acs.org
Biphenol-based Diphosphinites (BOP) Palladium Intermolecular Allylic Etherification Provides high yields (97%) and enantiomeric excess (97% ee) for key synthetic intermediates. acs.org
SpinPHOX, SiocPhox Iridium, Palladium Asymmetric Allylic Alkylation/Amination Spiro-based ligands that create a rigid chiral environment, leading to excellent regio- and enantioselectivity. oup.com
Dirhodium Tetracarboxylates (e.g., Rh₂(S-NTTL)₄) Rhodium Allylic C-H Functionalization Enables site-selective functionalization of distal allylic C-H bonds with high diastereo- and enantioselectivity. nih.gov, researchgate.net
Oxazoline Ligands Chromium Enantioselective Allylic Halide Addition Stereochemically diverse ligands derived from amino acids promote high enantioselectivity (up to 95% ee). organic-chemistry.org

Diastereoselective and Enantioselective Induction in Functionalization

Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in the synthesis of complex molecules from simple precursors like (1Z/E)-1-Methoxydec-3-ene. numberanalytics.com Stereoselective reactions preferentially form one stereoisomer over others. msu.edusaskoer.ca This control is exerted at the transition state, where the chiral catalyst differentiates between competing reaction pathways. numberanalytics.com

Diastereoselectivity: This refers to the preferential formation of one diastereomer over another. In the context of functionalizing an existing chiral molecule or creating two or more stereocenters in a single step, the catalyst and substrate stereochemistry interact to favor a specific outcome. cureffi.org For example, in the iridium-catalyzed allylic alkylation of prochiral enolates, contiguous stereogenic centers can be formed with high diastereomeric ratios (dr). acs.org Similarly, the C-H functionalization of allyl silyl ethers using rhodium carbenes can proceed with excellent diastereoselectivity (>20:1 dr). nih.gov

Enantioselectivity: This refers to the preferential formation of one enantiomer over its mirror image from an achiral or racemic substrate. msu.edu This is typically achieved using a chiral catalyst that creates a chiral environment for the reaction. A dual nickel/photoredox-catalyzed protocol for the allylic C-H functionalization of racemic tertiary allylic ethers with aldehydes demonstrates excellent enantioselectivity (up to 99% ee), providing access to highly enantioenriched products from a racemic starting material. thieme-connect.com This process is enantioconvergent, meaning both enantiomers of the racemic starting material are converted into a single enantiomer of the product. thieme-connect.com

The table below presents examples of catalytic reactions that achieve high stereoselective induction in the functionalization of allylic substrates.

Table 2: Examples of Diastereoselective and Enantioselective Functionalization of Allylic Compounds
Reaction Catalytic System Substrate Type Yield Stereoselectivity Reference(s)
Allylic C-H Functionalization Dual Ni/Photoredox with BOX Ligand Racemic Tertiary Allylic Ethers 51-94% dr > 20:1, 83-99% ee thieme-connect.com
Distal Allylic C-H Functionalization Rh₂(S-NTTL)₄ (Z)-Allyl Silyl Ether - dr > 20:1, 98% ee nih.gov
Allylic Substitution Pd-Catalyst with Chiral Ligand Linear Allyl Benzoates Good ee ≤ 97% nih.gov
Intramolecular Allylic Etherification Ir-Catalyst with Phosphoramidite L3 Pyrimidinemethanols up to 99% 99.5% ee nih.gov, acs.org
Allylic Alkylation Ir-Catalyst with Ligand 16 Azlactones High High dr acs.org

Biocatalysis in the Synthesis or Modification of Related Compounds

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical catalysis for the synthesis of chiral compounds. nih.govnih.gov Enzymes operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity. nih.govnih.gov While direct biocatalytic studies on this compound are not prominent, methods applied to related structures like chiral alcohols and ethers are highly relevant.

Deracemization and Kinetic Resolution: Many biocatalytic strategies focus on resolving racemic mixtures. Dynamic kinetic resolution (DKR) and deracemization processes can theoretically convert a racemate entirely into a single desired enantiomer. uniovi.es One-pot deracemization of secondary allylic alcohols has been achieved by combining a non-selective chemoenzymatic oxidation (using a laccase enzyme) with a highly stereoselective bioreduction using an alcohol dehydrogenase (ADH). uniovi.es Similarly, the deracemization of alkyl glyceryl ethers has been accomplished via a two-step oxidoreductive cascade using an (S)-selective glycerol (B35011) dehydrogenase and an (R)-selective ketoreductase, achieving yields up to 100% and enantiomeric excess >99%. unizar.es

Asymmetric Synthesis: Enzymes can be used to build chiral molecules from prochiral precursors. For instance, alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric purity. nih.govmdpi.com The integration of cyclases from biosynthetic pathways with ADHs in one-pot reactions allows for the synthesis of chiral saturated oxygen heterocycles, which are valuable building blocks. acs.org Furthermore, dynamic reductive kinetic resolution (DYRKR) of racemic aryl α-amino β-keto esters using carbonyl reductases provides an efficient method for producing chiral β-hydroxy α-amino esters, key pharmaceutical intermediates. acs.org

The following table summarizes biocatalytic approaches applicable to the synthesis and modification of chiral compounds related to this compound.

Table 3: Biocatalytic Strategies for Synthesis of Related Chiral Compounds
Biocatalytic Method Enzyme(s) Transformation Substrate/Product Class Key Features Reference(s)
Deracemization Glycerol Dehydrogenase, Ketoreductase Oxidoreductive Stereoinversion Alkyl/Aryl Glyceryl Ethers Yield up to 100%, ee > 99%. Outperforms soluble enzyme systems. unizar.es
Deracemization Laccase, Alcohol Dehydrogenase (ADH) Sequential Oxidation-Reduction Secondary Allylic Alcohols One-pot, two-step process in aqueous media under mild conditions. uniovi.es
Asymmetric Synthesis Cyclase (CYC), Alcohol Dehydrogenase (ADH) Intramolecular Oxa-Michael Addition & Reduction Dihydroxy Thioesters One-pot synthesis of chiral tetrahydropyran (B127337) (THP) and tetrahydrofuran (B95107) (THF) derivatives. acs.org
Dynamic Reductive Kinetic Resolution (DYRKR) Carbonyl Reductase (CR/ADH) Asymmetric Reduction Racemic α-Amino β-Keto Esters Produces chiral β-hydroxy α-amino esters with >99% conversion, ee, and de. acs.org
Kinetic Resolution Lipase (e.g., from Candida antarctica) Transesterification Racemic Amines/Alcohols High enantioselectivity (E > 2000) in organic media. unipd.it

Advanced Spectroscopic Characterization for Structural Elucidation of 1z/e 1 Methoxydec 3 Ene

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Framework Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Methoxydec-3-ene is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of both (Z) and (E) isomers would result in two overlapping sets of signals for the protons near the double bond.

Olefinic Protons (H-3, H-4): These protons, directly attached to the double bond, are expected to resonate in the downfield region, typically between 5.3 and 5.6 ppm. The coupling constant (J-value) between these two protons would be crucial for distinguishing between the (Z) and (E) isomers. A larger J-value (typically 12-18 Hz) is characteristic of the trans or (E) configuration, while a smaller J-value (typically 6-12 Hz) indicates a cis or (Z) configuration.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet at approximately 3.3 ppm.

Methylene Protons adjacent to Oxygen (H-1): These protons are deshielded by the electronegative oxygen atom and would likely appear as a triplet around 3.4 ppm.

Allylic Protons (H-2, H-5): The protons on the carbons adjacent to the double bond (C-2 and C-5) would be shifted downfield compared to typical alkane protons, likely appearing in the range of 2.0-2.3 ppm.

Alkyl Chain Protons (H-6 to H-9): The methylene protons of the hexyl chain would produce a complex multiplet in the upfield region, typically between 1.2 and 1.4 ppm.

Terminal Methyl Protons (H-10): The protons of the terminal methyl group are the most shielded and would appear as a triplet at approximately 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments and their electronic nature.

Olefinic Carbons (C-3, C-4): These carbons would resonate in the downfield region characteristic of sp²-hybridized carbons, expected around 125-135 ppm. The chemical shifts would differ slightly between the (Z) and (E) isomers.

Carbon Adjacent to Oxygen (C-1): This carbon is significantly deshielded and would appear in the range of 70-75 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is also deshielded and is expected to resonate around 58 ppm.

Alkyl Chain Carbons (C-2, C-5 to C-10): The remaining sp³-hybridized carbons would appear in the upfield region of the spectrum, typically between 14 and 35 ppm.

Below are the predicted ¹H and ¹³C NMR chemical shifts for (1Z/E)-1-Methoxydec-3-ene.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1~3.4 (t)~72
H-2~2.2 (m)~30-35
H-3, H-4~5.4-5.5 (m)~125-135
H-5~2.0 (m)~30-35
H-6 to H-9~1.2-1.4 (m)~22-32
H-10~0.9 (t)~14
-OCH₃~3.3 (s)~58

Note: These are predicted values and may differ from experimental results. t = triplet, s = singlet, m = multiplet.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Isomer Differentiation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of (1Z/E)-1-Methoxydec-3-ene is expected to show characteristic absorption bands for its ether linkage and carbon-carbon double bond.

C-O-C Stretching: A strong, characteristic absorption band for the C-O-C stretching of the ether group is expected in the region of 1150-1085 cm⁻¹.

C=C Stretching: A medium to weak absorption band corresponding to the C=C stretching vibration of the double bond should appear around 1650-1670 cm⁻¹. The intensity of this band is often weaker for symmetrically substituted alkenes.

=C-H Stretching: The stretching vibration of the hydrogens attached to the double bond carbons (=C-H) is expected to produce a medium intensity band just above 3000 cm⁻¹, typically in the range of 3010-3040 cm⁻¹.

C-H Stretching (sp³): Strong absorption bands for the stretching of C-H bonds in the alkyl chain and methoxy group will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

=C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the =C-H bonds are particularly useful for distinguishing between (Z) and (E) isomers. The (E) isomer is expected to show a strong absorption band around 960-975 cm⁻¹, while the (Z) isomer would exhibit a medium to strong band around 675-730 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
=C-H Stretch3010-3040Medium
C-H Stretch (sp³)2850-2960Strong
C=C Stretch1650-1670Weak-Medium
C-O-C Stretch1150-1085Strong
=C-H Bend (E-isomer)960-975Strong
=C-H Bend (Z-isomer)675-730Medium-Strong

Mass Spectrometry Techniques (ESI-MS, HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique that can be used to observe the molecular ion, while techniques like Electron Ionization (EI) lead to characteristic fragmentation patterns that aid in structural elucidation.

For this compound (C₁₁H₂₂O), the expected exact mass is approximately 170.1671 g/mol . HRMS would be able to confirm this precise mass.

The fragmentation of this compound in an EI-MS experiment is expected to follow pathways characteristic of ethers and alkenes:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This would lead to the formation of a stable oxonium ion.

Allylic Cleavage: The bond allylic to the double bond is weakened and prone to cleavage, which would result in the formation of a resonance-stabilized allylic cation.

McLafferty Rearrangement: While more common in carbonyl compounds, a McLafferty-type rearrangement could potentially occur.

Loss of a Methanol (B129727) Molecule: Elimination of methanol (CH₃OH) is another possible fragmentation pathway.

Analysis of the mass spectrum of the shorter-chain analog, 1-methoxy-3-hexene, shows a prominent peak at m/z 71, which could correspond to an allylic cleavage product. nih.gov

Electronic Spectroscopy (UV/Vis, Fluorescence) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The part of a molecule responsible for this absorption is called a chromophore.

In (1Z/E)-1-Methoxydec-3-ene, the only chromophore is the isolated carbon-carbon double bond. Non-conjugated alkenes typically exhibit a π → π* electronic transition that absorbs in the far UV region, at wavelengths below 200 nm. masterorganicchemistry.comdocbrown.info For instance, ethene has a maximum absorbance (λmax) at around 170 nm. masterorganicchemistry.com Therefore, it is predicted that this compound will not show significant absorption in the standard UV-Vis range (200-800 nm).

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Significant fluorescence is generally observed in molecules with extended conjugated systems or rigid structures. Since this compound lacks extensive conjugation and is a flexible molecule, it is not expected to be fluorescent.

X-ray Diffraction Analysis for Crystalline Analogues and Absolute Stereochemistry (where applicable)

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Since this compound is a liquid at room temperature, X-ray diffraction analysis cannot be performed on the compound itself.

However, this technique could be applied to crystalline analogues or derivatives of this compound. For example, if a solid derivative could be synthesized, its crystal structure could provide definitive information about bond lengths, bond angles, and, if the derivative is chiral and crystallizes in a non-centrosymmetric space group, the absolute stereochemistry could be determined. The analysis of long-chain organic molecules like fatty acids by X-ray diffraction has been used to study their packing in the solid state. mdpi.com A similar approach could be envisioned for crystalline derivatives of long-chain unsaturated ethers.

Theoretical and Computational Chemistry of 1z/e 1 Methoxydec 3 Ene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like (1Z/E)-1-Methoxydec-3-ene. These methods provide a detailed picture of electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of how a molecule will interact with other chemical species. For (1Z/E)-1-Methoxydec-3-ene, FMO analysis can predict its behavior in various reactions. numberanalytics.com

The HOMO, being the orbital containing the most loosely held electrons, indicates the molecule's ability to act as a nucleophile or electron donor. rsc.org In 1-Methoxydec-3-ene, the HOMO is primarily localized around the C=C double bond of the decene chain, making this region susceptible to electrophilic attack. The LUMO, representing the lowest energy empty orbital, signifies the molecule's capacity to act as an electrophile or electron acceptor. rsc.org The LUMO is expected to have significant contributions from the antibonding π* orbital of the double bond.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis for (Z)-1-Methoxydec-3-ene

OrbitalEnergy (eV)DescriptionPredicted Reactivity
HOMO -9.5Primarily located on the C=C double bond (π orbital).Site for electrophilic attack.
LUMO +2.0Primarily located on the C=C double bond (π* orbital).Site for nucleophilic attack.
HOMO-1 -10.8Localized on the methoxy (B1213986) group oxygen atom (lone pair).Secondary site for electrophilic attack.
LUMO+1 +3.5Distributed along the carbon chain (σ* orbitals).Less significant for typical reactions.

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). rsc.orgresearchgate.net These maps are invaluable for predicting non-covalent interactions and the initial sites of electrophilic or nucleophilic attack.

For this compound, an MEP map would show a region of negative electrostatic potential (typically colored red or yellow) around the oxygen atom of the methoxy group due to its lone pairs of electrons, and also around the π-system of the double bond. researchgate.netirjweb.com These areas represent likely sites for interaction with electrophiles or Lewis acids. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms, particularly those attached to the carbons of the double bond and the methoxy group. researchgate.net

Table 2: Predicted Regions of Electrostatic Potential in this compound

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapImplication for Reactivity
Oxygen of Methoxy Group NegativeRedSite for protonation or coordination to Lewis acids.
C=C Double Bond NegativeYellow/GreenSite for electrophilic addition.
Hydrogen Atoms PositiveBluePotential sites for hydrogen bonding interactions.

Note: The color-coding is a common convention in MEP maps.

HOMO-LUMO Energy Gap Calculations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the chemical reactivity and stability of a molecule. scirp.org A large HOMO-LUMO gap suggests high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small HOMO-LUMO gap indicates higher reactivity. biomedres.us

DFT calculations can provide a quantitative value for the HOMO-LUMO gap of both the (Z) and (E) isomers of this compound. It is expected that the gap would be in the range typical for aliphatic alkenes. The presence of the methoxy group might slightly influence the gap compared to a simple alkene.

Table 3: Hypothetical HOMO-LUMO Energy Gap Calculations for (1Z/E)-1-Methoxydec-3-ene

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Implied Reactivity
(Z)-1-Methoxydec-3-ene -9.5+2.011.5Moderate
(E)-1-Methoxydec-3-ene -9.4+2.111.5Moderate

Note: These values are illustrative. The (E) isomer is generally slightly more stable, which might be reflected in slightly lower HOMO and higher LUMO energies, though the gap may be very similar.

Reaction Mechanism Studies and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface, identifying transition states, and calculating activation energies.

Computational Elucidation of Catalyzed and Uncatalyzed Pathways

For reactions involving this compound, such as the ene reaction, computational methods can model both the uncatalyzed (thermal) and catalyzed pathways. unh.edu The uncatalyzed ene reaction typically has a high activation barrier. rsc.org DFT calculations can locate the concerted transition state for this process and determine its energy.

In a catalyzed pathway, for instance with a Lewis acid, the catalyst coordinates to the molecule, lowering the activation energy. Computational modeling can show how the catalyst interacts with this compound, for example, by coordinating to the oxygen of the methoxy group or the π-system of the alkene. This allows for a comparison of the energy profiles of the catalyzed and uncatalyzed reactions, providing a quantitative understanding of the catalytic effect. smu.edu

Table 4: Hypothetical Activation Energies for the Ene Reaction of (Z)-1-Methoxydec-3-ene with Formaldehyde

Reaction PathwayCatalystCalculated Activation Energy (kcal/mol)Reaction Rate
Uncatalyzed None35Slow
Catalyzed Lewis Acid (e.g., AlCl₃)20Accelerated

Note: These are representative values to illustrate the effect of catalysis. Actual values depend on the specific reactants and catalyst.

Prediction of Regio- and Stereoselectivity through Computational Methods

Many reactions of this compound can yield multiple regioisomeric or stereoisomeric products. Computational chemistry offers a powerful approach to predicting the selectivity of these reactions. numberanalytics.com By calculating the energies of the different possible transition states leading to the various products, the most favorable reaction pathway can be identified. nsf.gov The product that is formed via the lowest energy transition state is predicted to be the major product.

For example, in an electrophilic addition to the double bond of this compound, the electrophile could add to either C3 or C4. Computational modeling of the two possible transition states would reveal which one is lower in energy, thus predicting the regioselectivity of the reaction. Similarly, for reactions creating new chiral centers, the energies of the transition states leading to different stereoisomers can be calculated to predict the diastereoselectivity or enantioselectivity.

Table 5: Hypothetical Transition State Energy Analysis for the Hydroboration of (Z)-1-Methoxydec-3-ene

Regioisomeric Transition StateProduct FormedRelative Transition State Energy (kcal/mol)Predicted Major Product
Boron addition to C3 1-Methoxydecan-3-ol+1.5No
Boron addition to C4 1-Methoxydecan-4-ol0.0Yes

Note: The values are relative to the lowest energy transition state. This illustrates how computational chemistry can predict that the addition of boron to the less sterically hindered carbon (C4) is favored.

Molecular Dynamics Simulations for Conformational Analysis

A thorough search of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics simulations for the conformational analysis of (1Z/E)-1-methoxydec-3-ene. The following discussion, therefore, outlines the general principles and theoretical considerations of how such an analysis would be conducted, based on established methodologies in computational chemistry.

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For (1Z/E)-1-methoxydec-3-ene, MD simulations would provide detailed insights into its conformational landscape, revealing the relative stabilities of different spatial arrangements (conformers) and the energetic barriers between them.

Conformational analysis is the study of the different 3-dimensional arrangements that a molecule can adopt through rotation around its single bonds (sigma bonds). libretexts.org These different arrangements are known as conformations or conformers, and they are not to be confused with isomers, which are distinct molecules. libretexts.org The relative stability of these conformers is determined by their potential energy, with lower potential energy corresponding to higher stability. libretexts.org

The process of performing a conformational analysis of (1Z/E)-1-methoxydec-3-ene using molecular dynamics would involve the following key steps:

System Setup: A three-dimensional model of both the (Z) and (E) isomers of this compound would be constructed. Each isomer would be placed in a simulation box, often filled with a solvent (like water or a nonpolar organic solvent) to mimic experimental conditions.

Force Field Selection: A suitable force field would be chosen. A force field is a set of parameters and equations that defines the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, force fields such as AMBER, CHARMM, or GROMOS would be appropriate.

Simulation: The simulation would be run for a sufficient length of time (typically nanoseconds to microseconds) to allow the molecule to explore a wide range of its conformational space. The simulation calculates the forces on each atom and integrates Newton's equations of motion to track the trajectory of all atoms over time.

Analysis of Trajectories: The resulting trajectories are then analyzed to identify the most populated (i.e., most stable) conformations. This analysis often involves clustering conformations based on their structural similarity and calculating the free energy landscape of the molecule. Key dihedral angles, which define the rotation around specific bonds, would be monitored to characterize the different conformations. libretexts.org

The relative energies of the conformers are influenced by several factors, including:

Torsional Strain: The resistance to bond twisting. libretexts.org

Steric Hindrance: Repulsive interactions when non-bonded atoms are forced into close proximity. libretexts.org

Van der Waals Interactions: Weak attractive or repulsive forces between non-bonded atoms.

Electrostatic Interactions: Interactions between partial charges on the atoms.

While specific data for (1Z/E)-1-methoxydec-3-ene is not available, the general expectation would be that the long alkyl chain would adopt a variety of folded and extended conformations. The methoxy group would also exhibit rotational flexibility. The (E)-isomer, with its more linear arrangement around the double bond, might be expected to have different conformational preferences compared to the more bent (Z)-isomer.

Without dedicated research on this specific compound, any detailed discussion of its conformational preferences remains speculative. The application of molecular dynamics simulations would be necessary to provide scientifically accurate data on the conformational landscape of (1Z/E)-1-methoxydec-3-ene.

Synthetic Derivatization and Functionalization of 1z/e 1 Methoxydec 3 Ene

Strategies for the Creation of Structurally Modified 1-Methoxydec-3-ene Analogues

The creation of structurally modified analogues of this compound can be achieved through several synthetic strategies. One primary approach involves the modification of the starting materials used in its synthesis. For instance, variations in the alcohol or the dec-3-enal (B13793108) precursor can lead to a wide range of analogues with different substitution patterns and chain lengths.

The development of novel catalytic systems also plays a crucial role in the synthesis of this compound analogues. For example, the use of ruthenium carbene catalysts in ring-opening metathesis polymerization (ROMP) has enabled the synthesis of polymeric analogues. nih.gov In these processes, monomers like succinimidyl ester-substituted norbornene can be polymerized and subsequently end-capped with a derivative of this compound, such as 10-methoxydec-9-en-2-one, to create functionalized polymers. nih.gov

Moreover, the synthesis of analogues can be achieved through cross-coupling reactions. For example, the cis- and trans-isomers of 1-methoxydec-1-ene have been used in combination with other compounds to create novel compositions. google.com

A summary of strategies for creating structurally modified analogues is presented in the table below:

StrategyDescriptionExample
Precursor Modification Altering the starting materials (alcohol, aldehyde) to introduce variations in the final structure.Using a different alcohol in the synthesis to change the ether group.
Double Bond Functionalization Chemical transformation of the C=C double bond to introduce new functional groups.Epoxidation of the double bond to form an epoxide ring.
Terminal Group Modification Functionalization of the terminal methyl group of the decyl chain.Oxidation of the terminal methyl to a carboxylic acid.
Catalytic Methods Employing novel catalysts to generate polymeric or other complex analogues.ROMP using ruthenium catalysts to create polymeric structures. nih.gov
Cross-Coupling Reactions Combining 1-methoxydec-1-ene isomers with other molecules to form new compositions. google.comSuzuki or Sonogashira coupling reactions at a suitable position.

Introduction of Diverse Functional Groups via Selective Reactions

The introduction of diverse functional groups onto the this compound scaffold is critical for tailoring its properties and for its use as a versatile synthetic intermediate. pressbooks.pubstudymind.co.uk Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions. pressbooks.publibretexts.org

Selective reactions targeting either the enol ether moiety or the alkene functionality allow for precise chemical modifications. For instance, the double bond is susceptible to electrophilic addition reactions. Halofluorination, for example, can introduce both a halogen and a fluorine atom across the double bond. beilstein-journals.org

The ether linkage can be cleaved under specific acidic conditions, revealing a hydroxyl group and an aldehyde, which can then be further functionalized. This strategy provides a route to a variety of derivatives.

Furthermore, reactions can be designed to occur at the terminal end of the decyl chain. For example, the synthesis of 10-methoxy-dec-1-ene from 9-decen-1-ol (B78377) involves the conversion of the terminal hydroxyl group to a methoxy (B1213986) group. psu.edu This terminal functionalization can be extended to introduce other groups such as azides, amines, or carboxylic acids, significantly broadening the range of accessible derivatives. lifechemicals.com

The table below outlines some selective reactions for introducing functional groups:

Reaction TypeReagentsFunctional Group Introduced
Electrophilic Addition Br₂, H₂OBromohydrin
Epoxidation m-CPBAEpoxide
Hydroboration-Oxidation BH₃, THF; H₂O₂, NaOHHydroxyl group
Ozonolysis O₃; DMSAldehyde/Ketone
Ether Cleavage H₃O⁺Hydroxyl and Aldehyde
Terminal Functionalization VariousAzide, Amine, Carboxylic Acid

Utility as a Building Block in Complex Molecule Synthesis

The diverse reactivity and the potential for selective functionalization make (1Z/E)-1-methoxydec-3-ene a valuable C-1 building block in the synthesis of more complex organic molecules. thieme.de Its bifunctional nature, possessing both an enol ether and an alkene, allows for a stepwise and controlled construction of intricate molecular architectures.

One significant application is in the synthesis of prostaglandins (B1171923) and their analogues. The ester enolate Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, can utilize derivatives of this compound to construct key intermediates for prostaglandin (B15479496) synthesis. caltech.edu This approach offers a convergent and efficient route to these biologically important molecules. caltech.edu

Furthermore, derivatives of this compound have been employed in the synthesis of substituted furans. For example, 1-methoxydec-2-yn-4-one can be cyclized in the presence of a copper catalyst to yield 2-hexyl-5-methoxyfuran. hud.ac.uk This highlights the utility of alkyne-containing analogues of this compound in the construction of heterocyclic systems.

The ability to introduce various functionalities also makes it a useful starting material for creating libraries of compounds for drug discovery and materials science. lifechemicals.comsigmaaldrich.com The modular nature of its synthesis and derivatization allows for the systematic variation of its structure to explore structure-activity relationships. illinois.edu

Chirality and Asymmetric Induction in 1z/e 1 Methoxydec 3 Ene Chemistry

Enantioselective and Diastereoselective Synthesis of Chiral (1Z/E)-1-Methoxydec-3-ene Scaffolds

The construction of the chiral framework of (1Z/E)-1-Methoxydec-3-ene necessitates synthetic routes that can selectively generate the desired stereoisomers. Research in this area has focused on establishing stereocenters with high fidelity, often employing multi-step sequences that build the carbon skeleton while controlling the spatial arrangement of substituents.

Detailed research findings on the synthesis of chiral scaffolds related to 1-alkoxyalkenes highlight the importance of substrate control and reagent selection in achieving desired stereochemical outcomes. For instance, the synthesis of chiral polycyclic ether natural products often involves the stereocontrolled assembly of smaller, enantiopure fragments. nih.gov While specific data for 1-Methoxydec-3-ene is not extensively documented in publicly available literature, analogous syntheses of chiral unsaturated ethers provide insights into potential strategies. These often involve the coupling of chiral building blocks, where the stereochemistry of the final product is dictated by the inherent chirality of the starting materials.

EntryReactant AReactant BConditionsProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
1Chiral Alkoxy Substituted NucleophileElectrophileLewis AcidChiral Unsaturated Ether>95:5>98%
2Achiral AlkeneChiral BoraneOxidationChiral Alcohol PrecursorN/A95%

Application of Chiral Auxiliaries and Reagents in Stereocontrolled Reactions

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is established, the auxiliary can be cleaved and often recovered. wikipedia.org In the context of synthesizing chiral (1Z/E)-1-Methoxydec-3-ene, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereogenic center at C3.

A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. wikipedia.orgresearchgate.net For example, the alkylation of an enolate derived from an acyl oxazolidinone is a well-established method for creating new stereocenters with high diastereoselectivity. wikipedia.org Similarly, chiral reagents, which are stoichiometric chiral compounds that transfer chirality during a reaction, can be employed.

Chiral Auxiliary/ReagentReaction TypeSubstrateDiastereoselectivity (de) / Enantioselectivity (ee)
Evans OxazolidinoneAlkylationPropanoyl Imide>98% de
(S)-(-)-1-PhenylethylamineImine AlkylationCyclohexanone Imine95% de
CamphorsultamDiels-AlderAcryloyl Sultam>99% de

External Asymmetric Induction via Chiral Catalysts

The use of chiral catalysts represents a highly efficient and atom-economical approach to asymmetric synthesis. magtech.com.cnrsc.org A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. In the synthesis of (1Z/E)-1-Methoxydec-3-ene, a chiral catalyst could be employed to control the stereochemistry of a key bond-forming reaction, such as an asymmetric allylation or a cross-coupling reaction.

Chiral catalysts can be broadly categorized into metal complexes with chiral ligands and organocatalysts. magtech.com.cn For instance, chiral phosphine (B1218219) ligands in combination with transition metals are widely used in asymmetric hydrogenation and cross-coupling reactions. researchgate.net Chiral Brønsted acids have also emerged as powerful catalysts for a variety of enantioselective transformations, including the hydrocyanation of vinyl ethers to form chiral cyanohydrin ethers. nih.gov

Asymmetric carbonyl-ene reactions, promoted by chiral catalysts, are a powerful method for preparing chiral homoallylic alcohols, which can be precursors to compounds like this compound. magtech.com.cn Various chiral organometallic complexes and organic molecules have been shown to achieve good catalytic activity and enantioselectivity in such reactions. magtech.com.cn

Catalyst SystemReaction TypeSubstrateEnantiomeric Excess (ee)
Chiral Nickel(II) ComplexDesymmetrizing Carbonyl-EneBis(methallyl)silaneup to 99%
Chiral Proline DerivativeDiethylzinc AdditionBenzaldehydeup to 98%
Chiral Brønsted AcidVinyl Ether HydrocyanationAlkyl Vinyl Etherup to 97%

Emerging Research Directions and Prospects for 1z/e 1 Methoxydec 3 Ene

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like (1Z/E)-1-Methoxydec-3-ene, this translates to the adoption of methodologies that are not only efficient but also environmentally benign.

Flow chemistry, or continuous-flow synthesis, stands out as a prime candidate for the production of (1Z/E)-1-Methoxydec-3-ene. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for seamless integration of reaction, purification, and analysis steps. beilstein-journals.org The synthesis of allylic ethers, in general, can be adapted to flow systems, allowing for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the selectivity between the (Z) and (E) isomers of 1-methoxydec-3-ene. beilstein-journals.org

Sustainable synthesis of allylic ethers is another critical research direction. Traditional methods like the Williamson ether synthesis often involve harsh bases and stoichiometric amounts of reagents. mdpi.com Modern approaches focus on catalysis and the use of greener reagents. For instance, palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene (B1197577) carbonate have been developed for the synthesis of allylic aryl ethers under mild conditions, a strategy that could potentially be adapted for aliphatic alcohols. frontiersin.org Another sustainable approach is the use of non-toxic, readily available catalysts. Gold-catalyzed hydroalkoxylation of allenes with alcohols presents a method to produce allylic ethers with high regio- and stereoselectivity. organic-chemistry.org Furthermore, electrochemical methods for allylic C-H oxidation are emerging as a powerful tool for creating enones and allylic alcohols, which are precursors to allylic ethers, thereby avoiding the use of stoichiometric chemical oxidants. nih.gov

The table below summarizes potential sustainable synthetic routes applicable to (1Z/E)-1-Methoxydec-3-ene.

Synthetic Strategy Catalyst/Reagent Key Advantages Potential for (1Z/E)-1-Methoxydec-3-ene
Flow Chemistry-Enhanced safety, scalability, and process control. beilstein-journals.orgHigh-throughput screening of reaction conditions to optimize isomer ratio.
Palladium-Catalyzed DecarboxylationPdCl2(dppf)Mild reaction conditions, good functional group tolerance. frontiersin.orgAdaptation for use with long-chain aliphatic alcohols.
Gold-Catalyzed HydroalkoxylationPh3PAuNO3/H2SO4High regio- and stereoselectivity. organic-chemistry.orgPotential for selective synthesis of either the (Z) or (E) isomer.
Electrochemical C-H OxidationCarbon-based electrodesAvoidance of toxic oxidants, high atom economy. nih.govGreen synthesis of allylic alcohol precursors.

Advanced Analytical Techniques for In Situ Monitoring of Reactions

The optimization of synthetic protocols for (1Z/E)-1-Methoxydec-3-ene would be greatly accelerated by the use of advanced analytical techniques that allow for real-time, in situ monitoring of the reaction progress. Process Analytical Technology (PAT) offers a suite of tools for this purpose, enabling a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters. americanpharmaceuticalreview.com

Spectroscopic methods are particularly well-suited for in situ analysis. Techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products. americanpharmaceuticalreview.comrsc.orgrsc.org For the synthesis of an allylic ether, in situ FT-IR could track the disappearance of the hydroxyl group of the alcohol and the appearance of the ether linkage. rsc.org In situ NMR, although less sensitive, provides detailed structural information, which would be invaluable for distinguishing between the (Z) and (E) isomers of this compound in real-time. beilstein-journals.orgrsc.org

Mass spectrometry (MS) is another powerful technique for online reaction monitoring, offering high sensitivity and selectivity. acs.org An in situ MS-based approach could provide real-time feedback on the formation of the desired product and any side products, facilitating rapid optimization of the reaction conditions. acs.org

The following table outlines the application of various in situ analytical techniques for the synthesis of (1Z/E)-1-Methoxydec-3-ene.

Analytical Technique Information Provided Advantages for (1Z/E)-1-Methoxydec-3-ene Synthesis
In Situ FT-IR SpectroscopyFunctional group analysis, reaction kinetics. americanpharmaceuticalreview.comrsc.orgReal-time monitoring of the conversion of starting materials.
In Situ Raman SpectroscopyMolecular vibrations, polymorphic transformations. americanpharmaceuticalreview.comComplementary to FT-IR, particularly for aqueous systems.
In Situ NMR SpectroscopyDetailed structural information, isomer quantification. beilstein-journals.orgrsc.orgDirect observation and quantification of (Z) and (E) isomers.
In Situ Mass SpectrometryMolecular weight and fragmentation patterns, reaction profiling. acs.orgHigh sensitivity for detecting trace intermediates and byproducts.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry provides a powerful predictive tool that can guide experimental efforts, saving time and resources. For a molecule like (1Z/E)-1-Methoxydec-3-ene, theoretical calculations can offer insights into its structure, stability, and reactivity, as well as the mechanisms of its formation.

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms and predict the properties of molecules. sioc-journal.cnpku.edu.cnd-nb.info DFT calculations can be employed to model the transition states of the various synthetic routes to (1Z/E)-1-Methoxydec-3-ene, helping to identify the most energetically favorable pathways and predict the expected regioselectivity and stereoselectivity. sioc-journal.cnd-nb.info For example, computational studies on the isomerization of allylic ethers have shown that gold catalysis can significantly lower the activation energy barrier. sioc-journal.cn Similar studies on the Claisen rearrangement of allyl ethers have used DFT to understand the transition state structures. pku.edu.cnd-nb.info

Furthermore, theoretical calculations can predict the spectroscopic properties of the (Z) and (E) isomers of this compound, such as their NMR chemical shifts and vibrational frequencies. This information can be invaluable in interpreting experimental data and confirming the identity and purity of the synthesized compound. rsc.org Computational studies on the thermochemistry of allylic ethers can also provide data on their stability and decomposition pathways. researchgate.net

The role of theoretical predictions in the study of (1Z/E)-1-Methoxydec-3-ene is summarized in the table below.

Computational Method Predicted Properties Impact on Experimental Research
Density Functional Theory (DFT)Reaction mechanisms, transition state energies, stereoselectivity. sioc-journal.cnd-nb.infoRational design of catalysts and reaction conditions for selective synthesis.
Quantum Chemistry CalculationsNMR and IR spectra, thermochemical data. rsc.orgresearchgate.netAiding in the characterization of products and understanding their stability.
Molecular ModelingConformational analysis, steric and electronic effects.Predicting the influence of substituents on reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxydec-3-ene, and how do reaction conditions influence yield and isomer formation?

  • Methodological Answer : The synthesis of this compound typically involves alkene functionalization via Grignard reactions or elimination pathways. For example, methoxylation of dec-3-enol using methyl iodide under basic conditions (e.g., NaH) can yield the target compound. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and catalyst choice (e.g., phase-transfer catalysts) significantly affect isomer selectivity and yield. Cross-referencing spectral data (NMR, IR) with databases like NIST Chemistry WebBook is critical to confirm product purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can contradictory data between NMR and GC-MS be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly for confirming methoxy group placement and alkene geometry. Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment but may fail to distinguish stereoisomers. Contradictions between NMR and GC-MS data often arise from volatile impurities or degradation during analysis. To resolve this, combine retention index calibration (using NIST databases ) with 2D NMR techniques like COSY or HSQC to verify structural assignments.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicological data for this compound , adopt precautionary measures:

  • Use fume hoods and personal protective equipment (PPE) during synthesis.
  • Store in inert atmospheres (e.g., argon) at ≤4°C to prevent oxidation .
  • Follow waste disposal guidelines for unsaturated ethers, including neutralization before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic hydrogenation or epoxidation reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density around the alkene and methoxy group to predict regioselectivity. For hydrogenation, compare activation energies for syn vs. anti addition pathways. For epoxidation (e.g., using mCPBA), simulate transition states to identify steric effects from the methoxy substituent. Validate predictions with experimental kinetic data and in-situ FTIR monitoring .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods detect decomposition products?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) can simulate degradation. Use High-Performance Liquid Chromatography (HPLC) with UV detection to monitor hydrolysis or oxidation byproducts. For thermal stability, Thermogravimetric Analysis (TGA) identifies decomposition onset temperatures. Compare results with structurally similar compounds (e.g., 1-Methoxyoctadecane ) to infer degradation mechanisms.

Q. What strategies mitigate spectral overlap in ¹H NMR when analyzing mixtures containing this compound and its synthetic intermediates?

  • Methodological Answer : Employ deuterated solvents (e.g., CDCl₃) to minimize solvent interference. Use selective excitation pulses (e.g., NOESY) or diffusion-ordered spectroscopy (DOSY) to isolate signals from complex mixtures. For unresolved alkene proton signals, variable-temperature NMR (e.g., –40°C to 25°C) can enhance resolution by slowing molecular motion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.